N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

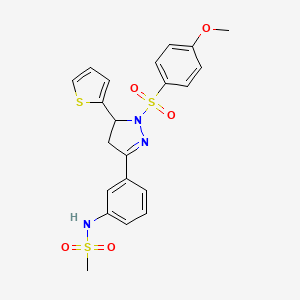

This compound features a 4,5-dihydro-1H-pyrazole core substituted with a thiophen-2-yl group at position 5 and a 4-methoxyphenylsulfonyl moiety at position 1. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group. Its structural complexity arises from the integration of sulfonamide groups, a heteroaromatic thiophene, and a dihydro-pyrazole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S3/c1-29-17-8-10-18(11-9-17)32(27,28)24-20(21-7-4-12-30-21)14-19(22-24)15-5-3-6-16(13-15)23-31(2,25)26/h3-13,20,23H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJAHHFSEWBZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and thiophenyl groups. Key reagents used in these steps include sulfonyl chlorides, methanesulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of sulfonamide and thiophene groups enhances its potential for various applications. The molecular formula is , with a molecular weight of approximately 466.55 g/mol.

Medicinal Chemistry

The compound has been investigated for its potential antioxidant and anti-inflammatory properties. Recent studies using molecular docking simulations indicate that it interacts effectively with biological targets associated with oxidative stress and inflammation pathways .

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds similar to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide were shown to significantly reduce pro-inflammatory cytokines in vitro, suggesting a therapeutic role in inflammatory diseases .

Anticancer Research

The compound's structure allows it to act on multiple pathways involved in cancer progression. Its sulfonamide group is particularly noted for enhancing the efficacy of anticancer agents by improving their solubility and bioavailability.

Case Study: Anticancer Efficacy

Research has demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation, making it a candidate for further development as an anticancer agent .

Material Science

The nonlinear optical (NLO) properties of this compound have been explored for applications in photonic devices. The presence of conjugated systems within its structure contributes to significant NLO responses.

Data Table: NLO Properties

| Compound | Nonlinear Optical Response | Application Area |

|---|---|---|

| N-(3-(1-sulfonyl)pyrazole | High | Photonic Devices |

| Similar Pyrazole Derivatives | Moderate | Laser Technology |

Synthesis and Functionalization

The compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further modification, making it useful in developing new pharmaceuticals and agrochemicals.

Synthesis Example

A synthetic route involving the reaction of thiophene derivatives with sulfonamides has been documented, showcasing the versatility of this compound in organic synthesis .

Mechanism of Action

The mechanism of action of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af), shares the sulfonamide and methoxyphenyl motifs but differs in its core structure. While the target compound has a 4,5-dihydro-1H-pyrazole ring, 4af incorporates a pyrano[2,3-c]pyrazole system fused with a tetrahydropyran ring. Key differences include:

- Substituents: The target compound features a thiophen-2-yl group, whereas 4af has a cyano (-CN) and phenyl group.

- Sulfonamide Position : The target compound has two sulfonamide groups (methanesulfonamide and 4-methoxyphenylsulfonyl), while 4af contains a single 4-methylbenzenesulfonamide group.

Physicochemical Properties

Spectroscopic Data :

- 1H NMR (4af) : Peaks at δ 7.50–7.42 (m, 4H) and 7.41–7.35 (m, 3H) indicate aromatic protons from phenyl and tosyl groups . The target compound’s thiophene protons would likely resonate downfield (δ ~7.0–7.5) due to aromaticity, but specific data are unavailable.

Computational Insights

While explicit data are absent, tools like Multiwfn could elucidate electronic differences:

- Electrostatic Potential: The thiophene’s electron-rich nature in the target compound may enhance π-π stacking, whereas 4af’s cyano group could polarize the core.

- Bond Order Analysis: The dihydro-pyrazole’s saturation might reduce conjugation compared to 4af’s fused pyrano-pyrazole system, affecting stability and reactivity.

Biological Activity

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H20N4O5S2

- Molecular Weight : 448.5 g/mol

The presence of both a methanesulfonamide group and a thiophene ring contributes to its unique biological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including compounds similar to this compound. For instance, derivatives with similar structures have shown significant growth inhibition in various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | K562 | 0.021 | Tubulin polymerization inhibitor |

| 5b | A549 | 0.69 | Induces apoptosis via mitochondrial pathways |

| 4a | MCF-7 | 0.26 | Inhibition of PTEN phosphorylation |

Case Study : In a study involving pyrazole derivatives, compound 5b demonstrated high potency against K562 and A549 cells, indicating that modifications in the pyrazole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been extensively studied. Compounds with similar structural motifs have exhibited antibacterial and antifungal activities. For example, a related compound was shown to effectively inhibit bacterial growth in vitro.

Table: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacterial | 32 µg/mL |

| Compound B | Fungal | 16 µg/mL |

These findings suggest that this compound may also possess antimicrobial properties due to its structural similarity to other active compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death through mitochondrial pathways.

- Antimicrobial Action : The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis.

Q & A

Q. Characterization :

- NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and aromatic protons.

- Mass Spectrometry : Verify molecular weight and fragmentation patterns.

- Elemental Analysis : Ensure stoichiometric purity .

Advanced: How can low yields in sulfonamide coupling steps be addressed?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature Control : Gradual addition of sulfonyl chloride at 0–5°C to minimize hydrolysis.

- Catalytic Bases : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Protecting Groups : Temporarily protect reactive sites (e.g., amines) with Boc or Fmoc groups .

Basic: What techniques are used for structural confirmation?

Answer:

- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .

- 2D NMR (COSY, HSQC, HMBC) : Assign proton and carbon environments, particularly for diastereotopic protons in the dihydropyrazole ring .

- Single-Crystal XRD : Validate bond lengths/angles and confirm regioselectivity in sulfonamide substitution .

Advanced: How can computational methods elucidate electronic properties?

Answer:

- Multiwfn Software : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites on the pyrazole and thiophene moieties .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., sulfonamide hydrolysis susceptibility) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···π contacts) influencing crystal packing .

Basic: What biological assays are relevant for evaluating this compound?

Answer:

- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or kinases due to sulfonamide pharmacophores .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- ADMET Prediction : Compute logP and polar surface area to assess blood-brain barrier permeability .

Advanced: How to resolve contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Answer:

- Dynamic Effects : Account for solvent-induced shifts in DFT by including implicit solvent models (e.g., PCM).

- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .

- Experimental Validation : Compare temperature-dependent NMR with Boltzmann-weighted DFT spectra .

Advanced: How to address diastereomer formation during pyrazole synthesis?

Answer:

- Chiral Chromatography : Separate enantiomers using columns with amylose/cellulose-based stationary phases.

- Circular Dichroism (CD) : Confirm absolute configuration of isolated diastereomers.

- Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts .

Basic: What methods assess thermal stability and degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.